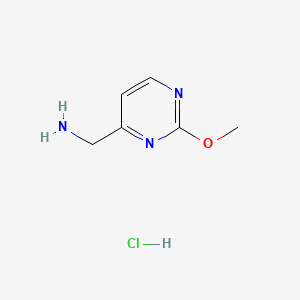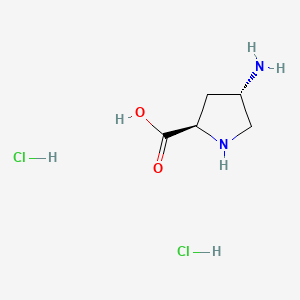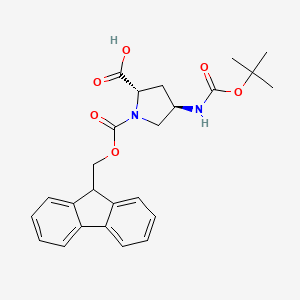![molecular formula C15H16BFO2 B591665 (3-Fluor-4'-Propyl-[1,1'-Biphenyl]-4-yl)boronsäure CAS No. 909709-42-8](/img/structure/B591665.png)
(3-Fluor-4'-Propyl-[1,1'-Biphenyl]-4-yl)boronsäure
Übersicht
Beschreibung
(3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a fluoro and propyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is utilized in several scientific research areas:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
Target of Action
The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In transmetalation, the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
Hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which is a key step in the action of the compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Biochemische Analyse
Biochemical Properties
4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID plays a crucial role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is essential for the compound’s utility in sensing and analytical applications. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. Additionally, 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID binds to proteins and other biomolecules, influencing their activity and stability .
Cellular Effects
The effects of 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. This compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the flow of metabolic intermediates. It has been shown to interact with enzymes involved in carbohydrate and lipid metabolism, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its physicochemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 4’-PROPYL-3-FLUOROBIPHENYL-4-BORONIC ACID is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of boronic esters.
Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Formylphenylboronic acid): Similar structure but with a formyl group instead of a fluoro and propyl group.
(3-Fluorophenylboronic acid): Lacks the propyl substituent, making it less hydrophobic.
Uniqueness
(3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substituents, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These features make it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Eigenschaften
IUPAC Name |
[2-fluoro-4-(4-propylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h4-10,18-19H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCBSYWWZAXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695025 | |
| Record name | (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909709-42-8 | |
| Record name | B-(3-Fluoro-4′-propyl[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909709-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoro-4'-propyl[biphenyl]-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)


![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)




